![molecular formula C25H26N4O3 B2601460 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide CAS No. 1112429-17-0](/img/structure/B2601460.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield benzofuro[3,2-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow chemistry to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as poly ADP ribose polymerase-1 (PARP-1), which plays a crucial role in DNA damage repair . By inhibiting PARP-1, the compound can promote apoptosis in cancer cells through the mitochondrial apoptosis pathway .
相似化合物的比较
Similar Compounds
Benzofuran [3,2-D]Pyrimidine-4 (1H)-Ketone Derivatives: These compounds contain similar structural motifs and have been studied for their biological activities.
Benzofuro[3,2-b]pyridine Derivatives: These compounds are synthesized through similar annulation reactions and have diverse applications in medicinal chemistry.
Uniqueness
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide is unique due to its specific structural features and potential biological activities. Its ability to inhibit PARP-1 and promote apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy .
属性
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-ethoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-2-31-20-11-5-3-8-17(20)14-26-25(30)18-9-7-13-29(15-18)24-23-22(27-16-28-24)19-10-4-6-12-21(19)32-23/h3-6,8,10-12,16,18H,2,7,9,13-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBGKJZQXMFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
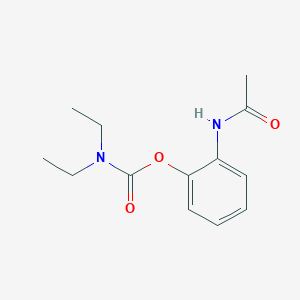
![5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2601378.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2601379.png)
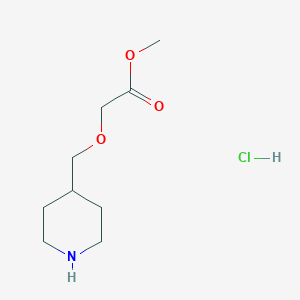
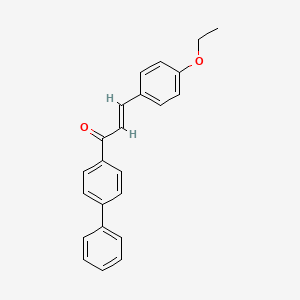
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2601384.png)
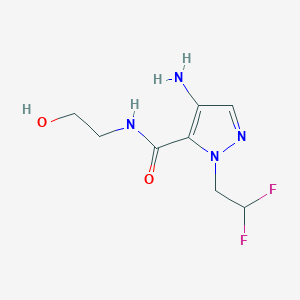
![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
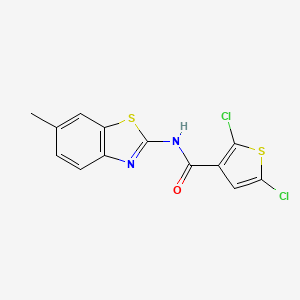
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
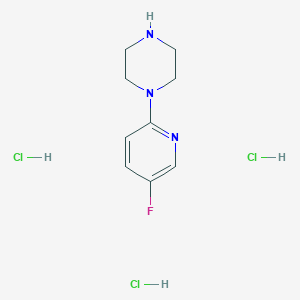
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)
![6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)
![2-methoxy-5-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2601400.png)
